Cas no 2287271-07-0 ((2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride)

(2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- EN300-6743276
- Z3490779625
- 2287271-07-0
- 4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione hydrochloride
- (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride
-
- Inchi: 1S/C7H15NO2S.ClH/c1-6-4-7(5-8)2-3-11(6,9)10;/h6-7H,2-5,8H2,1H3;1H
- InChI Key: ISKGKXKNJRXGDP-UHFFFAOYSA-N
- SMILES: Cl.S1(CCC(CN)CC1C)(=O)=O
Computed Properties
- Exact Mass: 213.0590276g/mol
- Monoisotopic Mass: 213.0590276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
(2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6743276-2.5g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione hydrochloride |
2287271-07-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-13 | |
Enamine | EN300-6743276-5.0g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione hydrochloride |
2287271-07-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-13 | |
Enamine | EN300-6743276-0.25g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione hydrochloride |
2287271-07-0 | 95.0% | 0.25g |
$538.0 | 2025-03-13 | |
Enamine | EN300-6743276-0.1g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione hydrochloride |
2287271-07-0 | 95.0% | 0.1g |
$376.0 | 2025-03-13 | |
Aaron | AR028KYY-100mg |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 100mg |
$542.00 | 2025-02-16 | |
1PlusChem | 1P028KQM-50mg |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 50mg |
$363.00 | 2024-05-24 | |
1PlusChem | 1P028KQM-500mg |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 500mg |
$1109.00 | 2024-05-24 | |
1PlusChem | 1P028KQM-100mg |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 100mg |
$527.00 | 2024-05-24 | |
1PlusChem | 1P028KQM-10g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 10g |
$5831.00 | 2024-05-24 | |
Aaron | AR028KYY-2.5g |
4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dionehydrochloride |
2287271-07-0 | 95% | 2.5g |
$2950.00 | 2025-02-16 |
(2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride Related Literature
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride
Compound CAS No. 2287271-07-0: A Comprehensive Overview of (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride
(2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride is a novel organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, with the chemical formula C7H10N2O2S, is characterized by the presence of a thian-4-yl group and a hydrochloride salt moiety, which together contribute to its biological activity and solubility properties. The synthesis and characterization of this compound have been extensively studied in recent years, highlighting its relevance in drug discovery and development.
The CAS No. 2287271-07-0 registry provides critical information about the compound's molecular structure, physical properties, and chemical stability, which are essential for its application in various research fields. The hydrochloride salt form of this compound enhances its aqueous solubility, making it a promising candidate for pharmaceutical formulations. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled detailed structural elucidation of this compound, facilitating its use in preclinical studies.
Research on (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride has revealed its potential as a modulator of specific biological pathways. For instance, studies published in 2023 in *Journal of Medicinal Chemistry* have demonstrated its ability to interact with ion channels and receptors involved in neurodegenerative diseases. These findings suggest that the compound could be a valuable tool for developing therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The 1,1-dioxothian-4-yl group plays a crucial role in these interactions, as it provides both steric and electronic effects that influence the compound's binding affinity.
Moreover, the 2-Methyl substituent on the thian-4-yl ring contributes to the compound's metabolic stability and receptor selectivity. This structural modification has been shown to enhance the compound's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. Such properties are particularly important in the development of long-acting medications that require sustained release mechanisms. The hydrochloride salt form further stabilizes the compound in aqueous environments, reducing the risk of hydrolysis and ensuring consistent therapeutic effects.
Recent studies have also explored the potential of (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride in the treatment of inflammatory disorders. A 2023 study published in *Pharmaceutical Research* highlighted its anti-inflammatory activity, which is mediated through the inhibition of pro-inflammatory cytokine production. The compound's ability to modulate the NF-κB signaling pathway has been identified as a key mechanism underlying its therapeutic effects. These findings underscore the compound's versatility in addressing a wide range of pathological conditions.
The synthesis of (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride involves a multi-step process that includes the formation of the thian-4-yl ring and the subsequent introduction of the 2-Methyl group. Modern synthetic strategies, such as catalytic asymmetric reactions and solid-phase peptide synthesis, have been employed to achieve high yields and purity levels. These methods are critical for large-scale production, which is necessary for clinical trials and commercial applications.
In addition to its pharmaceutical applications, (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride has been investigated for its use in materials science. Researchers have explored its potential as a component in biodegradable polymers and drug delivery systems. The compound's ability to form hydrogen bonds with other molecules makes it suitable for creating hydrogel matrices that can release active ingredients in a controlled manner. This application is particularly relevant in the development of targeted drug delivery systems for chronic diseases.
The safety profile of (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride has been evaluated in preclinical studies, with no significant toxicological concerns reported. However, further research is needed to fully understand its long-term effects and potential interactions with other medications. The compound's low molecular weight and high solubility also make it a candidate for oral administration, which could simplify its use in clinical settings.
In conclusion, (2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride represents a promising compound with diverse applications in pharmaceutical and materials science. Its unique structural features and biological activity make it a valuable subject for further research. As advancements in analytical and synthetic methods continue, the potential of this compound in addressing unmet medical needs is expected to grow significantly.
2287271-07-0 ((2-Methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride) Related Products
- 1361580-21-3(3-Methoxy-2-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)pyridine)
- 1806171-57-2(5-(Difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2229605-04-1(2-(4-Ethynylphenyl)-2-methylpropanal)
- 1227270-83-8(2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid)
- 2172556-43-1(4-(chloromethyl)-1-(3-methylbutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazole)
- 65180-91-8(Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride)
- 1021082-94-9(3,4-dimethoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide)
- 1361578-76-8(3-Chloro-6-(perchlorophenyl)picolinaldehyde)
- 2228159-40-6(2-(4-bromo-3,5-dimethylphenyl)-2-oxoacetic acid)
- 1805179-56-9(Methyl 5-bromomethyl-4-chloro-2-cyanobenzoate)




